2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one
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Overview
Description
2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolines This compound is characterized by its complex structure, which includes a naphthyl group, a phenyl group, and a pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one typically involves the condensation of 1-naphthaldehyde with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one: A structurally similar compound with different substituents.
1-Naphthaldehyde: A precursor used in the synthesis of the target compound.
Phenylhydrazine: Another related compound used in the synthesis of pyrazolines.
Uniqueness
2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H19N3O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-(naphthalen-1-ylmethylideneamino)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19N3O/c1-16-21(22(26)25(24(16)2)19-12-4-3-5-13-19)23-15-18-11-8-10-17-9-6-7-14-20(17)18/h3-15H,1-2H3 |
InChI Key |
ZYDMCNSESYBGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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